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2-Bromo-4-(4-butylphenyl)thiazole
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Overview
Description
2-Bromo-4-(4-butylphenyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a thiazole ring substituted with a bromine atom at the 2-position and a butylphenyl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-butylphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-butylphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring. The general reaction scheme is as follows:
Starting Materials: 2-bromo-1-(4-butylphenyl)ethanone and thiourea.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-butylphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are employed in the presence of ligands to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminothiazoles, while coupling reactions can produce biaryl thiazoles.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including 2-Bromo-4-(4-butylphenyl)thiazole, exhibit significant anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit DNA topoisomerase IB (Top1), an essential enzyme in cancer cell proliferation. Compounds similar to this compound demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of thiazoles possess activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies help elucidate its mechanism of action and guide further modifications for enhanced biological activity .
Case Study 1: Anticancer Activity
A series of thiazole derivatives were synthesized and tested for their ability to inhibit Top1. Among these, compounds structurally related to this compound showed promising results with high cytotoxicity against MCF-7 breast cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study, various thiazole derivatives were assessed for their antimicrobial activity against common pathogens. The results indicated that compounds with a similar structural framework to this compound displayed significant antibacterial effects, suggesting their potential use in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-butylphenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to cell death. The exact molecular pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-phenylthiazole: Lacks the butyl group, resulting in different biological activities.
4-(4-Butylphenyl)-2-chlorothiazole: Substitution of bromine with chlorine alters its reactivity and biological properties.
2,4-Disubstituted thiazoles: Various substituents at the 2 and 4 positions can significantly impact the compound’s properties.
Uniqueness
2-Bromo-4-(4-butylphenyl)thiazole is unique due to the presence of both the bromine atom and the butylphenyl group. This combination imparts specific electronic and steric effects, influencing its reactivity and biological activities. The compound’s structure allows for targeted modifications, making it a valuable scaffold in medicinal chemistry.
Biological Activity
2-Bromo-4-(4-butylphenyl)thiazole is a thiazole derivative characterized by a bromine atom at the second position and a butyl-substituted phenyl group at the fourth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. Understanding its biological activity is essential for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄BrNS. The presence of the bromine atom enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling processes. This structural uniqueness may contribute to its biological activities.
Antibacterial Activity
The antibacterial properties of thiazole derivatives are well-documented. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, thiazole compounds with specific substitutions have shown minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against various bacterial strains .
In particular, hybrid antimicrobials combining thiazole with other functional groups have been reported to exhibit enhanced antibacterial activity, indicating that this compound could also be effective when used in conjunction with other agents .
Enzyme Inhibition
Enzyme inhibition studies have revealed that thiazole derivatives can act as effective inhibitors of acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. Compounds structurally related to this compound have shown promising AChE inhibitory activities with IC50 values around 2.7 µM . This suggests that further investigation into the enzyme inhibitory potential of this compound could be fruitful.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural features. The presence of hydrophobic groups, such as butyl or phenyl moieties, enhances lipophilicity and may improve binding affinity to biological targets . A comparative analysis of structurally related compounds indicates that modifications at specific positions can significantly alter their biological effects.
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
2-Bromo-4-phenyltiazole | C₉H₆BrNS | Lacks butyl substituent | Moderate cytotoxicity |
2-Bromo-4-tert-butylthiazole | C₇H₁₀BrNS | Contains tert-butyl group | High cytotoxicity |
2-Bromo-4-propylphenylthiazole | C₁₂H₁₄BrNS | Propyl group instead of butyl | Varied activity |
This compound | C₁₃H₁₄BrNS | Unique bromination pattern with butyl group | Potential anticancer and antibacterial activity |
Case Studies
- Anticancer Efficacy : Research involving thiazoles has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Synergy : Studies combining thiazoles with cell-penetrating peptides have demonstrated enhanced antibacterial effects, suggesting a novel approach to antibiotic therapy using compounds like this compound .
- Enzyme Inhibition Mechanisms : Molecular docking studies reveal how these compounds interact with AChE, providing insights into their binding modes and potential for drug design against neurodegenerative diseases .
Properties
Molecular Formula |
C13H14BrNS |
---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
2-bromo-4-(4-butylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C13H14BrNS/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3 |
InChI Key |
FTXMCVRWUMXNIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
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